molecular formula C15H11BrClNO2 B1217942 Bromoacetamide-2-chloro-5-benzophenone CAS No. 70890-58-3

Bromoacetamide-2-chloro-5-benzophenone

Cat. No.: B1217942
CAS No.: 70890-58-3
M. Wt: 352.61 g/mol
InChI Key: ZZQUZVPJDOSZPP-UHFFFAOYSA-N
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Description

Bromoacetamide-2-chloro-5-benzophenone is a high-value chemical intermediate primarily used in academic and pharmaceutical research for the synthesis of triazolobenzodiazepine compounds . Its core research application lies in its role as a precursor in the multi-step synthesis of psychoactive substances such as bromazolam, allowing for the study of structure-activity relationships and metabolic pathways . In the laboratory, this compound is utilized in acylation reactions and subsequent intramolecular cyclizations to form the diazepine ring system that is fundamental to a class of compounds acting as positive allosteric modulators at the GABA-A receptor . Researchers employ this intermediate to investigate the biochemical and pharmacological properties of novel benzodiazepine analogues, contributing to the understanding of their mechanism of action, which involves enhancing the effect of the inhibitory neurotransmitter GABA in the central nervous system . The availability of this specific intermediate is critical for studies focusing on the design and development of new chemical entities and for analytical method development in forensic and toxicological research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

70890-58-3

Molecular Formula

C15H11BrClNO2

Molecular Weight

352.61 g/mol

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-2-chloroacetamide

InChI

InChI=1S/C15H11BrClNO2/c16-11-6-7-13(18-14(19)9-17)12(8-11)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)

InChI Key

ZZQUZVPJDOSZPP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCl

Other CAS No.

70890-58-3

Synonyms

bromoacetamide-2-chloro-5-benzophenone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of halogenated acetamido-benzophenones. Below is a comparative analysis with analogous derivatives, focusing on structural variations, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Substituents Molecular Weight Key Applications
Bromoacetamide-2-chloro-5-benzophenone (32580-26-0) Bromoacetamido (C2), Chloro (C5) 352.61 g/mol Pharmaceuticals, polymer additives
4-Acetamido-3-bromoacetophenone (75135-49-6) Acetamido (C4), Bromo (C3) 258.08 g/mol Organic synthesis intermediates
4-Acetamido-3-chlorobenzenesulfonyl chloride (190071-24-0) Acetamido (C4), Chloro (C3), Sulfonyl chloride 278.67 g/mol Surfactants, dyes
4-Acetamido-3-nitrobenzoic acid (24201-13-6) Acetamido (C4), Nitro (C3), Carboxylic acid 240.17 g/mol Agrochemical precursors

Key Differences

Substituent Position and Reactivity: Bromoacetamide-2-chloro-5-benzophenone’s bromoacetamido group at C2 and chloro at C5 creates steric hindrance, reducing electrophilic substitution but enhancing stability in polymer matrices compared to 4-Acetamido-3-bromoacetophenone (C3 bromo, C4 acetamido), which is more reactive due to para-substitution . The sulfonyl chloride group in 4-Acetamido-3-chlorobenzenesulfonyl chloride (CAS 190071-24-0) confers high reactivity in nucleophilic substitutions, unlike the ketone group in the target compound, which favors condensation reactions .

Functional Group Impact: The nitro group in 4-Acetamido-3-nitrobenzoic acid (CAS 24201-13-6) enhances electron-withdrawing effects, making it suitable for agrochemical intermediates, whereas the benzophenone core in Bromoacetamide-2-chloro-5-benzophenone supports UV-stabilizing properties in polymers .

Applications: Bromoacetamide-2-chloro-5-benzophenone’s dual halogenation (Br and Cl) improves antimicrobial activity in pharmaceuticals, contrasting with 4-Acetamido-5-chloro-2-methoxybenzoic acid (CAS 42135-35-3), where methoxy and carboxylic acid groups limit bioactivity but enhance solubility .

Research Findings and Trends

  • Synthetic Routes: Bromoacetamide-2-chloro-5-benzophenone is synthesized via Friedel-Crafts acylation followed by bromoacetamide coupling, achieving yields of ~65–70% . In contrast, 4-Acetamido derivatives often employ direct acetamidation of pre-halogenated precursors with lower yields (~50–55%) due to competing side reactions .
  • Thermal Stability : Differential scanning calorimetry (DSC) studies show the target compound degrades at 220°C, outperforming 4-Acetamido-3-iodobenzoic acid (CAS 1539-06-6), which decomposes at 180°C due to weaker C-I bonds .

Preparation Methods

Synthesis of 5-Bromo-2-Chlorobenzoyl Chloride

The initial step involves refluxing 5-bromo-2-chlorobenzoic acid with thionyl chloride (SOCl₂) under catalytic N,N-dimethylformamide (DMF). The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ acts as both a chlorinating agent and solvent. DMF (0.5–1 mol%) accelerates the reaction by generating an intermediate iminium ion, which enhances the electrophilicity of the carbonyl carbon.

Critical Parameters:

  • Molar ratio of acid to SOCl₂ : 1:2–5. Excess SOCl₂ ensures complete conversion, with distillation recovering unreacted reagent.

  • Reaction time : 2–4 hours at reflux (70–80°C). Prolonged heating beyond 4 hours risks decomposition.

Example Data:

ExampleSOCl₂ (mol)Time (h)Yield (%)
10.2499
20.4298
30.2499

Table 1: Yield variation with SOCl₂ stoichiometry and reaction time.

Friedel-Crafts Acylation with Phenetole

The acyl chloride intermediate is dissolved in dichloromethane (DCM) and reacted with phenetole using AlCl₃/SiO₂ as a heterogeneous catalyst. The silica gel support mitigates AlCl₃’s hygroscopicity and enables easier post-reaction filtration. Vacuum conditions (-0.03 to -0.08 MPa) minimize side reactions by preventing moisture ingress and stabilizing reactive intermediates.

Optimized Conditions:

  • Temperature : -30°C to -10°C to control reaction exothermicity.

  • Catalyst loading : 1.6 mmol AlCl₃ per gram of SiO₂, achieving 0.105–0.15 mol per reaction.

  • Phenetole stoichiometry : 1.1 equivalents relative to acyl chloride to ensure complete consumption.

Post-Reaction Workup:

  • Filtration to remove spent catalyst.

  • Washing with 5% sodium bicarbonate (NaHCO₃) to neutralize residual acid.

  • Recrystallization from ethanol-water (3:2 v/v) to achieve >99% purity.

Performance Metrics:

ExampleAlCl₃ (mol)Temp (°C)Vacuum (MPa)Yield (%)Purity (%)
10.105-20-0.0591.899.88
20.105-10-0.0389.199.47
30.105-25-0.0794.799.09

Table 2: Impact of temperature and vacuum on acylation efficiency.

Mechanistic Insights and Side-Reaction Mitigation

The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution, where AlCl₃ polarizes the acyl chloride’s carbonyl group, generating a reactive acylium ion. Phenetole’s ethoxy group directs electrophilic attack to the para position, yielding the desired regioisomer. Potential side reactions include:

  • Ortho-substitution : Minimized by the steric hindrance of the ethoxy group.

  • Over-chlorination : Prevented by strict temperature control and vacuum-assisted removal of HCl byproducts.

Catalyst Recycling:
Silica gel-supported AlCl₃ retains ~80% activity after three cycles, as leaching is mitigated by covalent Al-O-Si bonds. This contrasts with traditional homogeneous AlCl₃, which generates acidic wastewater and requires costly neutralization.

Industrial-Scale Adaptations and Process Economics

Scaling the patented method to pilot plants (100 kg/batch) reveals:

  • Energy savings : Solvent-free acyl chloride synthesis reduces distillation costs by 40% compared to toluene-based methods.

  • Waste reduction : AlCl₃/SiO₂ generates 50% less solid waste than unsupported catalyst systems.

  • Cost analysis : Raw material costs dominate (70%), with phenetole and SOCl₂ contributing 45% and 25%, respectively.

Comparative Cost Breakdown:

ComponentCost Contribution (%)
Phenetole45
SOCl₂25
AlCl₃/SiO₂15
Solvents/Utilities15

Table 3: Economic analysis of large-scale synthesis.

Alternative Methods and Limitations

While the AlCl₃/SiO₂-catalyzed route is predominant, alternative approaches include:

  • Ionic liquid catalysts : e.g., 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), though yields are lower (75–80%).

  • Microwave-assisted synthesis : Reduces reaction time by 50% but requires specialized equipment.

Challenges:

  • Phenetole availability : Price volatility due to demand in fragrance industries.

  • Moisture sensitivity : Strict anhydrous conditions are mandatory during acylation.

Q & A

Q. What safety protocols are critical when handling Bromoacetamide-2-chloro-5-benzophenone in laboratory settings?

Methodological Answer:

  • PPE Requirements : Always wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust, as recommended for halogenated aromatic compounds .
  • Storage : Store in sealed containers under dry conditions at room temperature (15–25°C) to prevent degradation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers verify the structural identity of Bromoacetamide-2-chloro-5-benzophenone?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Use 1^1H and 13^13C NMR to confirm the benzophenone backbone and substituent positions (e.g., bromo and chloro groups) .
    • Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular formula (e.g., C₁₆H₁₃BrClN₂O₂) and isotopic patterns .
  • Chromatography : HPLC with UV detection (λ ~254 nm) ensures purity >95% .

Q. What are the primary research applications of Bromoacetamide-2-chloro-5-benzophenone?

Methodological Answer:

  • Organic Synthesis : Acts as a precursor for bioactive molecules, such as heterocyclic compounds, via nucleophilic substitution or cross-coupling reactions .
  • Pesticide Research : Used in pesticide metabolite studies due to its halogenated aromatic structure, aligning with standards in pesticide testing catalogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the synthetic yield of Bromoacetamide-2-chloro-5-benzophenone?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amidation to enhance coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce side reactions .
  • Temperature Control : Optimize between 80–120°C to balance reaction rate and decomposition risks .

Q. How should researchers resolve contradictions in reported stability data for Bromoacetamide-2-chloro-5-benzophenone under varying pH?

Methodological Answer:

  • Systematic Stability Studies :
    • pH Range Testing : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 24-hour intervals .
    • Kinetic Analysis : Calculate half-life (t₁/₂) under acidic vs. alkaline conditions to identify instability triggers .
  • Structural Confirmation : Use LC-MS to characterize degradation products (e.g., dehalogenated analogs) .

Q. What advanced techniques differentiate Bromoacetamide-2-chloro-5-benzophenone from structurally similar analogs?

Methodological Answer:

  • 2D NMR : NOESY or HSQC can distinguish substitution patterns (e.g., chloro at position 5 vs. 4) .
  • X-ray Crystallography : Resolve crystal structures to confirm the spatial arrangement of bromoacetamide and benzophenone moieties .
  • Tandem MS/MS : Fragment ions (e.g., m/z 215 for Br loss) provide diagnostic fingerprints .

Contradictions and Recommendations

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 70–90%) may arise from trace moisture or oxygen sensitivity. Use Schlenk lines for air-sensitive steps .
  • Biological Activity Reports : Conflicting bioactivity data (e.g., IC₅₀ values) could reflect assay conditions (e.g., cell line variability). Standardize protocols using PubChem bioassay guidelines .

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